molecular formula C19H24N8 B6442714 2-cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549063-01-4

2-cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442714
CAS No.: 2549063-01-4
M. Wt: 364.4 g/mol
InChI Key: TXTJHYKRAWSYRR-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H24N8 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.21239280 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-3-14-10-16(24-17(23-14)13-4-5-13)26-6-8-27(9-7-26)19-15-11-22-25(2)18(15)20-12-21-19/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJHYKRAWSYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2. It also affects cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. Studies have shown that this compound can significantly reduce the proliferation of cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and reduces tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Biological Activity

2-Cyclopropyl-4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Molecular Formula : C19H24N8
Molecular Weight : 364.4 g/mol
CAS Number : 2549063-01-4

PropertyValue
Molecular FormulaC19H24N8
Molecular Weight364.4 g/mol
CAS Number2549063-01-4

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine core is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The compounds showed significant inhibition of cell proliferation, particularly those with phenyl substitutions .
  • Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects against cancer cell lines, several derivatives were synthesized and tested using the MTT assay. Compounds with specific substitutions demonstrated enhanced activity against HeLa cells compared to others, indicating structure-activity relationships that could guide future drug design .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives. The results showed that certain compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections .

Scientific Research Applications

Cancer Treatment

The compound is primarily investigated for its role as a Cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is commonly associated with cancer. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent inhibitory activity against CDK2, making them promising candidates for cancer therapeutics.

Key Findings:

  • Inhibition of CDK2 : Studies have shown that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can selectively inhibit CDK2, which is vital for the proliferation of cancer cells. For instance, the compound demonstrates significant growth inhibitory activity in various cancer cell lines, including MCF-7 and HepG2 .
CompoundIC50 (nM)Cell Line
2-Cyclopropyl-4-ethyl...<100MCF-7
2-Cyclopropyl-4-ethyl...<50HepG2

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. The piperazine ring may enhance blood-brain barrier penetration, making it suitable for targeting central nervous system (CNS) disorders.

Research Insights:

  • Neuroprotective Effects : Preliminary studies indicate that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . The specific mechanisms and efficacy of this compound in neurological contexts require further exploration.

Antimicrobial Activity

Emerging research points to the potential antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may disrupt bacterial cell division or inhibit essential enzymatic pathways.

Case Studies:

  • A study highlighted that certain derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus . This opens avenues for developing new antibiotics based on the structural framework of the compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.